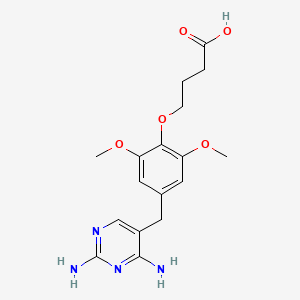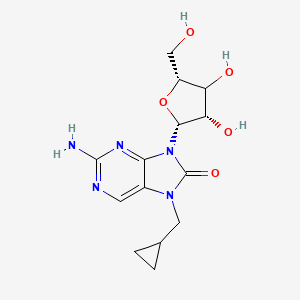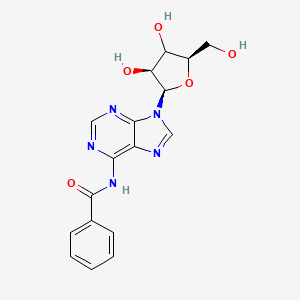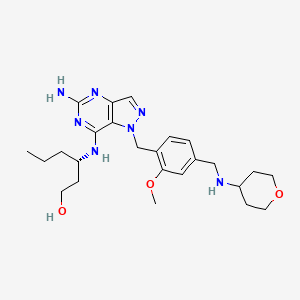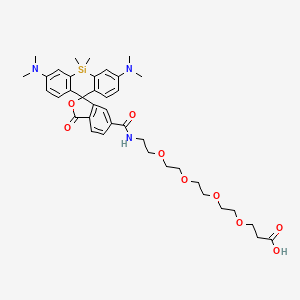
SiR-PEG4-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-PEG4-COOH, also known as silicon rhodamine-polyethylene glycol4-carboxyl, is a near-infrared fluorescent dye. This compound is characterized by its strong light stability, good water solubility, and excellent biocompatibility. It is widely used in various scientific research fields, particularly in cell and biological dyes, biomolecule labeling, and particle fluorescent labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-COOH involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) that has a carboxyl functional group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Conjugation with Silicon Rhodamine: The activated PEG-NHS is then reacted with silicon rhodamine under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of polyethylene glycol are activated using NHS or similar reagents.
Large-Scale Conjugation: The activated PEG is then conjugated with silicon rhodamine in large reactors, ensuring consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
SiR-PEG4-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group in this compound can participate in substitution reactions with amines to form amide bonds.
Oxidation and Reduction: The silicon rhodamine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out in organic solvents such as DMSO or dimethylformamide (DMF) at room temperature.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Amide Formation: The primary product of substitution reactions involving this compound is the corresponding amide.
Oxidized or Reduced Silicon Rhodamine: Depending on the specific conditions, oxidation or reduction of the silicon rhodamine moiety can yield various oxidized or reduced forms.
Applications De Recherche Scientifique
SiR-PEG4-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell imaging and tracking due to its excellent biocompatibility and near-infrared fluorescence.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology
Mécanisme D'action
SiR-PEG4-COOH exerts its effects primarily through its fluorescent properties. The silicon rhodamine moiety absorbs light in the near-infrared region and emits fluorescence, which can be detected using appropriate imaging equipment. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-cyanine3 azide sodium: Another near-infrared fluorescent dye with similar applications.
Cy5-PEG3-azide: A fluorescent dye with a shorter PEG chain, used in similar labeling and imaging applications.
Uniqueness
SiR-PEG4-COOH stands out due to its combination of silicon rhodamine and polyethylene glycol, providing a unique balance of strong fluorescence, stability, and biocompatibility. This makes it particularly suitable for applications requiring long-term imaging and minimal cytotoxicity .
Propriétés
Formule moléculaire |
C38H49N3O9Si |
|---|---|
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H49N3O9Si/c1-40(2)27-8-11-30-33(24-27)51(5,6)34-25-28(41(3)4)9-12-31(34)38(30)32-23-26(7-10-29(32)37(45)50-38)36(44)39-14-16-47-18-20-49-22-21-48-19-17-46-15-13-35(42)43/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)(H,42,43) |
Clé InChI |
ZSPWWCCAVHIWGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
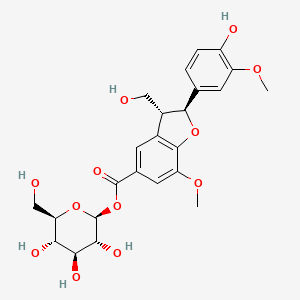
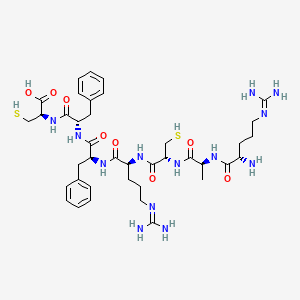
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
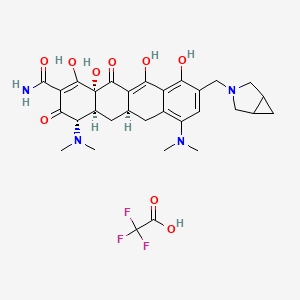
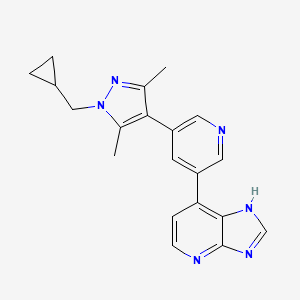
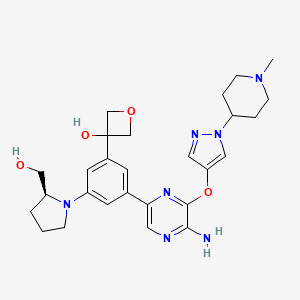

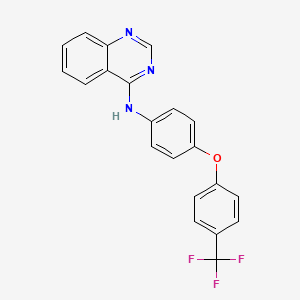
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
